Product packaging for 2'-ethoxy-3,3'-bipyridin-2-ol(Cat. No.:)

2'-ethoxy-3,3'-bipyridin-2-ol

Cat. No.: B3817182
M. Wt: 216.24 g/mol
InChI Key: DZNTXPGTCASDNN-UHFFFAOYSA-N
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Description

2'-Ethoxy-3,3'-bipyridin-2-ol is a bipyridine derivative of significant interest in medicinal chemistry and materials science. As a member of the pyridine-based compound family, it shares the characteristic of a nitrogen-containing heterocyclic structure that is a privileged scaffold in drug discovery and the development of functional materials . The specific substitution pattern of the ethoxy and hydroxyl groups on the bipyridine core makes it a valuable synthon for constructing more complex molecular architectures. Researchers can leverage this compound as a key building block in supramolecular chemistry, particularly in coordination-driven self-assembly processes where rigid, angular organic ligands are used to construct finite two-dimensional metallacycles and three-dimensional cages with defined shapes and sizes . Its potential application extends to the development of novel ligands for metal complexes, which can serve as catalysts or as functional components in optical and electronic devices . The predictable directionality offered by such rigid organic building blocks allows for the rational design of sophisticated supramolecular ensembles . This product is provided for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B3817182 2'-ethoxy-3,3'-bipyridin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxypyridin-3-yl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12-10(6-4-8-14-12)9-5-3-7-13-11(9)15/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNTXPGTCASDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 2 Ethoxy 3,3 Bipyridin 2 Ol Reactivity

Elucidation of Reaction Pathways for Functional Group Interconversions at Pyridine (B92270) Ring Positions

There is currently no available scientific literature that specifically investigates the functional group interconversions at the pyridine ring positions of 2'-ethoxy-3,3'-bipyridin-2-ol. General principles of organic chemistry allow for the prediction of potential reactions, such as nucleophilic or electrophilic aromatic substitution, but these have not been experimentally verified for this compound.

Structure-Reactivity Relationships within the this compound Framework

No studies have been published that explore the structure-reactivity relationships within the this compound framework. Such studies would be crucial to understand how the specific arrangement of the ethoxy and hydroxyl groups on the bipyridine core influences its chemical behavior.

Reaction Kinetics and Thermodynamic Analyses of Key Chemical Transformations

Detailed reaction kinetics and thermodynamic analyses for any chemical transformations involving this compound are not present in the current body of scientific literature. This includes the absence of rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction.

The Role of the Hydroxyl and Ether Groups in Modulating Reactivity and Selectivity

While the influence of hydroxyl and ether groups on the reactivity of various organic molecules is a well-studied area, no research has been specifically conducted to determine their role in modulating the reactivity and selectivity of this compound. The electronic and steric effects of these functional groups on the bipyridine system remain to be elucidated through future research.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 2 Ethoxy 3,3 Bipyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of atom connectivity and conformational features. For 2'-ethoxy-3,3'-bipyridin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assemble the molecular structure.

In a typical ¹H NMR spectrum, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, the ethoxy group would be identified by a characteristic triplet and quartet pattern. The aromatic protons on the two pyridine (B92270) rings would appear in the downfield region, and their specific coupling patterns would help to establish their relative positions.

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule. nih.gov A Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings, revealing which protons are on adjacent carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded carbon and hydrogen atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the ethoxy group and the two pyridine rings. nih.gov By piecing together these correlations, the complete bonding network of this compound can be established.

NMR Experiment Information Obtained Application to this compound
¹H NMR Chemical environment and neighboring protonsIdentifies aromatic, ethoxy, and hydroxyl protons.
¹³C NMR Number and type of carbon atomsDistinguishes between aromatic and aliphatic carbons.
COSY ¹H-¹H correlationsEstablishes proton connectivity within each pyridine ring and the ethoxy group.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationsConfirms the connectivity between the pyridine rings and the ethoxy group.

X-ray Crystallography for Absolute Configuration and Solid-State Packing Studies

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, X-ray diffraction analysis can unambiguously confirm the connectivity established by NMR. Furthermore, it reveals the planarity of the pyridine rings and the torsion angle between them, which is a key conformational feature. The orientation of the ethoxy group relative to the pyridine ring can also be precisely determined.

In the context of chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration. researchgate.neted.ac.uknih.govmit.edu While this compound itself is achiral, this technique would be indispensable for characterizing any chiral derivatives or co-crystals.

The crystallographic data also provides invaluable insights into the solid-state packing of the molecules. ed.ac.uk This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic pyridine rings. These interactions govern the physical properties of the solid material, including its melting point and solubility.

Crystallographic Parameter Information Provided Significance for this compound
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.Fundamental property of the crystalline form.
Space Group Symmetry of the crystal lattice. ed.ac.ukProvides information about the arrangement of molecules. ed.ac.uk
Atomic Coordinates Precise position of each atom in the unit cell.Defines the exact molecular geometry.
Bond Lengths and Angles Intramolecular distances and angles.Confirms the covalent structure and identifies any strain.
Torsion Angles Dihedral angles between planes of atoms.Describes the conformation, especially the twist between the pyridine rings.
Intermolecular Interactions Hydrogen bonds, van der Waals forces, π-π stacking.Explains the stability and properties of the solid state.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound with very high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₂N₂O₂), HRMS would provide an exact mass measurement that corresponds to this specific formula, thereby confirming its elemental composition.

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can provide structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, it is possible to deduce the structure of the parent molecule. For this compound, expected fragmentation pathways could include the loss of the ethoxy group, cleavage of the bond between the two pyridine rings, and other characteristic fragmentations of the bipyridine core. This fragmentation data serves as a complementary method to NMR for structural verification.

Mass Spectrometry Technique Information Provided Application to this compound
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecular ion.Confirms the elemental composition as C₁₂H₁₂N₂O₂.
Tandem Mass Spectrometry (MS/MS) Mass-to-charge ratio of fragment ions.Elucidates fragmentation pathways to support the proposed structure.
Collision-Induced Dissociation (CID) Induces fragmentation of the parent ion.Generates a characteristic fragmentation pattern for structural analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govyoutube.com These techniques are highly effective for identifying the functional groups present in a compound and can also provide information about intermolecular interactions. nih.govnih.gov

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and ethoxy groups, C=N and C=C stretching vibrations of the pyridine rings, and C-O stretching of the ether linkage.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.comyoutube.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. youtube.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also reveal vibrations of the bipyridine core and the ethoxy substituent. The positions and widths of the vibrational bands in both IR and Raman spectra can be sensitive to the molecular environment, providing clues about intermolecular hydrogen bonding involving the hydroxyl group.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Functional Group
O-H Stretch 3200-3600 (broad)Weak or not observedHydroxyl
Aromatic C-H Stretch 3000-31003000-3100Pyridine Rings
Aliphatic C-H Stretch 2850-30002850-3000Ethoxy Group
C=N/C=C Stretch 1400-16501400-1650Pyridine Rings
C-O Stretch 1000-1300PresentEther and Phenol

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analog Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. researchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. While this compound is achiral and therefore would not exhibit a CD or ORD spectrum, these techniques would be essential for the characterization of any of its chiral analogs or derivatives.

If a chiral center were introduced into the molecule, for example, by derivatization of the ethoxy group or by the synthesis of an atropisomeric bipyridine system where rotation around the C-C bond between the rings is restricted, CD and ORD spectroscopy would be invaluable. The resulting CD spectrum would provide information about the stereochemistry of the chiral center and the conformation of the molecule in solution. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental and calculated spectra, the absolute configuration of the chiral analog can be determined. These techniques are particularly powerful when X-ray crystallography is not feasible.

Chiroptical Technique Principle Application to Chiral Analogs
Circular Dichroism (CD) Differential absorption of circularly polarized light.Determination of absolute configuration and solution-state conformation.
Optical Rotatory Dispersion (ORD) Wavelength-dependent rotation of plane-polarized light.Complements CD data for stereochemical analysis.

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 3,3 Bipyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 2'-ethoxy-3,3'-bipyridin-2-ol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and the nature of chemical bonds.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Bipyridine

Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.9 eV
HOMO-LUMO Gap 3.9 eV
Dipole Moment 3.5 D

Note: This data is representative for a substituted bipyridine and not specific to this compound.

Conformer Searching and Energy Landscape Mapping for Solution and Solid States

The presence of a single bond connecting the two pyridine (B92270) rings and the flexible ethoxy group allows this compound to exist in various spatial arrangements or conformations. Conformer searching algorithms are employed to identify the most stable three-dimensional structures of the molecule.

These searches map the potential energy surface of the molecule, identifying local and global energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature. In the solid state, packing forces play a crucial role, and computational methods can predict stable crystal structures. In solution, the interactions with solvent molecules can alter the conformational preferences. For instance, the relative orientation of the two pyridine rings (the dihedral angle) is a key factor, with different orientations being favored in polar versus non-polar solvents. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

When studying the compound in solution, MD simulations explicitly include solvent molecules (e.g., water, ethanol). This allows for the detailed investigation of solvent effects, such as the formation and dynamics of hydrogen bonds between the hydroxyl group of the bipyridine and surrounding water molecules. researchgate.net Such simulations can also predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a microscopic view of solvation. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum by calculating the energies of electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule and make detailed assignments of the vibrational modes to specific atomic motions, such as the stretching of the O-H bond or the breathing modes of the pyridine rings.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3450 3435
C=N Stretch (Ring) 1610 1605
C-O-C Stretch (Ethoxy) 1150 1142

Note: This data is representative and not specific to this compound.

In Silico Mechanistic Predictions for Chemical Transformations and Reaction Energetics

For example, the acidity of the hydroxyl proton (pKa) can be estimated by calculating the energetics of the deprotonation reaction in a simulated solvent environment. Furthermore, its potential to act as a ligand in coordination chemistry can be explored by modeling its interaction with various metal ions, predicting binding energies and the geometries of the resulting metal complexes. These in silico predictions can guide the design of new synthetic routes and the development of novel functional materials based on this bipyridine scaffold.

Coordination Chemistry and Metal Ligand Interactions of 2 Ethoxy 3,3 Bipyridin 2 Ol

Design Principles for Metal Complexes Utilizing 2'-ethoxy-3,3'-bipyridin-2-ol as a Ligand

The design of metal complexes is a strategic process aimed at achieving specific properties, such as catalytic activity, luminescence, or selective binding. The characteristics of the ligand are paramount in this endeavor. For this compound, several key design principles come into play, stemming from its distinct structural features.

Control of Coordination Geometry: The ligand features a 3,3'-bipyridine (B1266100) core. Unlike the more common 2,2'-bipyridine (B1663995) which forms a planar five-membered chelate ring, 3,3'-bipyridines are more flexible and can act as bridging ligands or, depending on substituents, adopt a conformation suitable for chelation, often leading to larger, more flexible chelate rings. rsc.org The presence of the 2-ol and 2'-ethoxy groups introduces steric and electronic biases that can be exploited to favor specific coordination geometries. For instance, the hydroxyl group at the 2-position can deprotonate to form a bidentate N,O-chelate with a metal center, a binding mode observed in related 2,2'-bipyridyl-3-ol systems. researchgate.net

Tuning Electronic Properties: The electronic nature of the metal-ligand bond can be finely tuned by the substituents on the bipyridine frame. The ethoxy group at the 2'-position is an electron-donating group, which increases the electron density on the pyridine (B92270) ring system. This enhanced electron donation strengthens the sigma-bonding capability of the nitrogen atoms, potentially leading to more stable metal complexes.

Introduction of Chirality: As an asymmetrically substituted biaryl compound, this compound is inherently chiral due to restricted rotation around the C3-C3' single bond (atropisomerism). This chirality can be transferred to the resulting metal complex, making it a valuable ligand for asymmetric catalysis. rsc.orgdurham.ac.uk The design of catalysts can leverage this feature to create a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction. nih.gov

Hard-Soft Acid-Base (HSAB) Considerations: The ligand presents a combination of donor atoms: two moderately soft nitrogen atoms and a hard oxygen atom from the hydroxyl/alkoxide group. According to HSAB theory, this allows for selective complexation with a range of metal ions. Hard metal ions (e.g., Fe³⁺, Ti⁴⁺) would be expected to favor coordination with the hard oxygen donor, while softer metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺) would preferentially bind to the nitrogen atoms. mdpi.com Borderline metals (e.g., Fe²⁺, Cu²⁺, Zn²⁺) could interact with both N and O donors.

Table 1: Factors Influencing Metal Complex Design with Substituted Bipyridines

FactorInfluence on Complex PropertiesRelevance to this compound
Substituent Electronics Modifies ligand's σ-donor and π-acceptor character, affecting metal-ligand bond strength and redox potentials.Ethoxy group is electron-donating, enhancing N-donor basicity. Hydroxyl group offers a hard O-donor site.
Steric Hindrance Controls coordination number, influences geometry, and can create chiral pockets for catalysis. rsc.orgSubstituents at the 2, 2', and 3' positions create a sterically demanding environment, influencing the approach of substrates.
Ligand Flexibility The inter-ring C-C bond in 3,3'-bipyridines allows for more varied coordination modes (chelation vs. bridging) compared to rigid 2,2'-bipyridines. rsc.orgThe ligand can potentially bridge two metal centers or act as a chelating ligand, depending on reaction conditions.
Chirality Enables the synthesis of enantiomerically pure complexes for asymmetric catalysis. acs.orgdurham.ac.ukThe ligand is chiral (atropisomeric), allowing for the formation of chiral-at-metal complexes. nih.gov

Modes of Coordination: Chelation, Bridging, and Non-Covalent Metal-Ligand Interactions

The versatility of bipyridine ligands stems from their ability to adopt several coordination modes. For this compound, these possibilities are expanded by its specific functionalization.

Chelation: Chelation, the formation of a ring structure between a ligand and a central metal atom, is a hallmark of bipyridine chemistry.

N,N'-Chelation: While 2,2'-bipyridine is perfectly preorganized for forming a stable five-membered chelate ring, 3,3'-bipyridines are not. Chelation would require the formation of a larger, seven-membered ring, which is generally less stable. However, depending on the metal ion's preferred coordination geometry and size, this mode cannot be entirely ruled out.

N,O-Chelation: A more probable chelation mode involves one of the pyridine nitrogens and the oxygen atom of the deprotonated hydroxyl group at the 2-position. This would form a six-membered chelate ring, a stable and common motif in coordination chemistry. This N,O-bidentate coordination has been observed for the related 2,2'-bipyridyl-3-ol ligand in protic solvents. researchgate.net

Bridging: The geometry of 3,3'-bipyridine, with its divergent nitrogen donors, makes it an excellent candidate for a bridging ligand, linking two or more metal centers to form dinuclear or polynuclear complexes and coordination polymers. rsc.org The ligand could bridge two metal centers in a head-to-tail or head-to-head fashion, with the exact arrangement influenced by the other ligands in the metal's coordination sphere.

Non-Covalent Interactions: Beyond direct coordinate bonds, non-covalent interactions play a crucial role in stabilizing the structure of metal complexes and influencing their assembly in the solid state. nih.gov

Hydrogen Bonding: The hydroxyl group of the ligand can act as a hydrogen bond donor, while the ethoxy and nitrogen atoms can act as acceptors. These interactions can occur between complex molecules or with solvent molecules, influencing crystal packing. nih.gov

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which are known to be significant in complexes of bipyridine. nih.gov These interactions can help organize the complexes into well-defined supramolecular architectures.

Weak O-Metal Interactions: The oxygen atom of the 2'-ethoxy group is generally not expected to form a strong coordinate bond but could engage in a weak, secondary interaction with the metal center, particularly if the metal is highly Lewis acidic and sterically accessible.

Stereochemical Aspects of Metal Complex Formation with Chiral Bipyridine Derivatives

Chirality is a fundamental concept in coordination chemistry, and chiral bipyridine ligands are essential tools in asymmetric catalysis. acs.orgdurham.ac.uk The stereochemistry of complexes formed with this compound is defined by both the ligand's inherent chirality and the geometry it imposes upon coordination.

The ligand itself is chiral due to the substituted biaryl backbone, which can exist as two non-superimposable atropisomers (R_a and S_a). When an enantiomerically pure form of this ligand coordinates to a metal, it creates a chiral environment.

For an octahedral metal center, coordination with three bidentate ligands like bipyridines results in a propeller-like structure that has its own chirality, designated as Delta (Δ) for a right-handed propeller and Lambda (Λ) for a left-handed one. If a racemic mixture of the ligand is used, a mixture of diastereomeric complexes can be formed (e.g., Δ-complex of the R_a ligand, Λ-complex of the R_a ligand, etc.). Using an enantiopure ligand can provide diastereoselective control over the formation of the metal center's chirality. This principle is the foundation of asymmetric catalysis, where the chiral catalyst selectively produces one enantiomer of the product. nih.gov

The specific stereochemical outcome is influenced by steric interactions between the ligands. The bulky ethoxy group and the adjacent pyridine ring would create a well-defined chiral pocket around the metal, which is crucial for inducing enantioselectivity in catalytic reactions. rsc.org

Electronic Structure and Bonding Analysis in Metal Complexes

The bonding in transition metal-bipyridine complexes is typically described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. nih.gov

σ-Donation: The nitrogen lone pairs of the bipyridine ligand donate electron density to empty orbitals on the metal center, forming a strong σ-bond. The electron-donating ethoxy group on this compound would increase the basicity of the nitrogen atoms, enhancing their σ-donor capacity and leading to stronger metal-ligand bonds.

π-Backbonding: Transition metals with filled or partially filled d-orbitals can donate electron density back into the low-lying π* (antibonding) orbitals of the aromatic bipyridine rings. This interaction strengthens the metal-ligand bond and delocalizes electron density. The extent of π-backbonding is sensitive to the energy of the ligand's π* orbitals.

Role of the Hydroxyl/Alkoxide Group: If the hydroxyl group coordinates as an alkoxide, it acts as a strong σ- and π-donor. This would significantly increase the electron density at the metal center.

Computational methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure of such complexes. nih.govnih.gov A DFT study on complexes of this compound would likely show that the highest occupied molecular orbitals (HOMOs) have significant metal d-orbital character mixed with ligand p-orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly located on the bipyridine π* system. The energy gap between the HOMO and LUMO is a key parameter that determines the complex's color and photophysical properties.

Ligand Field Theory and Spectroscopic Signatures of Metal Centers in Bipyridine Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic properties of transition metal complexes, particularly the splitting of the d-orbitals, which gives rise to their characteristic colors and magnetic properties. wikipedia.orglibretexts.orglibretexts.org

In an octahedral complex, the five degenerate d-orbitals of a metal ion are split into two sets by the electrostatic field of the surrounding ligands: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g* set (d_z², d_x²-y²). The energy separation is denoted as Δ_o (or 10Dq).

The spectroscopic signatures of metal complexes are directly related to this d-orbital splitting.

d-d Transitions: The absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak but are responsible for the color of many first-row transition metal complexes. The energy of these absorptions corresponds to the ligand field splitting parameter, Δ_o.

Metal-to-Ligand Charge Transfer (MLCT) Bands: These are intense absorption bands that arise from the promotion of an electron from a metal-based orbital (often t₂g) to a ligand-based π* orbital. acs.org Bipyridine complexes are famous for their strong MLCT bands in the visible region. The electron-rich nature of this compound might shift these bands compared to unsubstituted bipyridine complexes.

The expected spectroscopic properties can be summarized as follows:

Table 2: Predicted Spectroscopic Signatures for Metal Complexes of this compound

Spectroscopic TechniqueExpected ObservationsInformation Gained
UV-Visible Spectroscopy Intense bands in the UV region (π-π* transitions of the ligand). Intense bands in the visible or near-UV (MLCT). Weaker bands in the visible (d-d transitions). um.edu.myDetermination of ligand field strength (Δ_o), identification of charge-transfer processes.
Infrared (IR) Spectroscopy Characteristic C=N and C=C stretching vibrations of the pyridine rings, which shift upon coordination. A broad O-H stretch if uncoordinated; its disappearance upon deprotonation. C-O stretching from the ethoxy group. nih.govmdpi.comConfirmation of ligand coordination to the metal center and information on the protonation state of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Complex spectra with shifts in proton and carbon signals upon coordination, indicating changes in the electronic environment. nih.gov NOESY or COSY experiments could help elucidate the solution-state geometry.Provides information on the structure and symmetry of the complex in solution.

Supramolecular Chemistry and Self Assembly of 2 Ethoxy 3,3 Bipyridin 2 Ol Architectures

Hydrogen Bonding Networks and Intermolecular Interactions in Solid-State Structures

Hydrogen bonding is a directional and powerful tool in supramolecular chemistry and is central to the self-assembly of molecules in the solid state. mdpi.com In bipyridine systems containing hydroxyl groups, such as 2'-ethoxy-3,3'-bipyridin-2-ol, the O–H···N hydrogen bond between the hydroxyl proton and the nitrogen atom of a pyridine (B92270) ring is a primary and highly reliable interaction motif. This interaction is fundamental in forming predictable supramolecular structures.

The specific type of hydrogen bonding can dictate the dimensionality and chirality of the resulting assembly. For instance, in related hydroxy-substituted heterocyclic systems, an O–H···N type bond can lead to the formation of one-dimensional (1D) supramolecular chains, which can be either heterochiral or homochiral. mdpi.com Conversely, an O–H···O type hydrogen bond may result in the formation of discrete, racemic dimers that subsequently pack into two-dimensional (2D) layers. mdpi.com

The solid-state structure and hydrogen-bonding behavior can differ significantly from what is observed in solution. mdpi.comresearchgate.net In the solid state, crystal packing forces and the inclusion of solvent molecules can significantly influence the conformation and intermolecular connections. mdpi.commdpi.com For example, the co-crystallization of bipyridines with other molecules can lead to complex hydrogen-bonded networks, such as one-dimensional zigzag chains or ladder-like structures, which may incorporate solvent molecules like ethanol (B145695) or water directly into the hydrogen-bonding scheme. mdpi.com The strength of these hydrogen bonds can be significant; the intramolecular hydrogen bond in the 2,2'-bipyridinium cation (BiPyH+), for example, has an estimated energy of 25 kJ/mol. mdpi.com

Interactive Table 7.1.1: Common Hydrogen Bonding Motifs in Bipyridine-based Supramolecular Structures

Interacting GroupsHydrogen Bond TypeResulting Supramolecular MotifReference(s)
Hydroxyl (–OH) and Pyridine (N)O–H···N1D Chains, Ladder Structures mdpi.commdpi.com
Hydroxyl (–OH) and Carbonyl (C=O)O–H···ODimers, 2D Layers mdpi.com
Hydroxyl (–OH) and Water (H₂O)O–H···OSolvent-integrated networks mdpi.com
Amine (N-H) and Pyridine (N)N–H···NStabilized Dimers/Trimers nih.gov
C-H and Oxygen (O)C–H···OChannel Structures, Crystal Packing Stabilization ias.ac.inrsc.org

Design Principles for Self-Assembled Structures Based on Bipyridine Units

The rational design of complex supramolecular architectures relies on the use of well-defined molecular building blocks. Bipyridine units are exemplary scaffolds in this regard, serving as versatile linkers or nodes in the construction of larger assemblies. acs.org The precise geometry and functionality of the bipyridine ligand are critical design elements that dictate the final structure.

Key design principles include:

Coordination-Driven Self-Assembly : Bipyridines readily coordinate with metal ions, acting as "corners" or "panels" in the formation of discrete, polyhedral structures. By combining bipyridine-based ligands with metal centers, researchers have created a variety of architectures, including molecular squares, cages, capsules, and prisms. researchgate.netu-tokyo.ac.jp The choice of metal ion and its preferred coordination geometry is a crucial factor in directing the assembly towards a desired topology. researchgate.net

Hierarchical Assembly : Complex structures can be built in a stepwise or hierarchical fashion. For instance, a ligand can be designed with distinct binding domains. One domain might bind metal ions to form a primary unit, while another domain on the same ligand can then link these units into a larger, one-dimensional polymer. nih.gov This approach allows for the construction of highly ordered and complex materials from relatively simple starting components.

Nonequilibrium Self-Assembly : While many systems rely on thermodynamic control to reach a stable final structure, principles are also being developed for nonequilibrium self-assembly, which can lead to the formation of controlled, patterned structures that would be inaccessible under equilibrium conditions. nih.gov

Host-Guest Chemistry and Molecular Recognition Principles in Bipyridine Systems

The cavities and surfaces of self-assembled bipyridine architectures can serve as hosts for smaller guest molecules, leading to applications in molecular recognition, sensing, and encapsulation. The principles of molecular recognition in these systems are based on a combination of factors, including size/shape complementarity and specific intermolecular interactions. nih.gov

Bipyridine-based systems can act as both hosts and guests:

Bipyridines as Guests : Simple bipyridine derivatives have been shown to form 1:1 inclusion complexes with host molecules like β-cyclodextrin. nih.govresearchgate.net The specific geometry of the inclusion complex is governed by the substitution pattern of the bipyridine, demonstrating how subtle structural changes in the guest molecule can lead to different binding modes and thermodynamic parameters. nih.gov

Bipyridines as Hosts : Self-assembled cages and macrocycles constructed from bipyridine ligands can encapsulate a variety of guest molecules. u-tokyo.ac.jpacs.org Recognition is often highly selective, driven by a combination of hydrogen bonding and coordination to a metal center within the host. oup.comtandfonline.com In some systems, the binding and release of guests can be controlled by external stimuli. For example, a triptycene-derived host can form a 1:2 complex with paraquat (B189505) derivatives, and the guest molecules can be released by the addition of potassium ions. acs.org

Interactive Table 7.3.1: Examples of Host-Guest Systems Involving Bipyridine Units

HostGuest(s)Key InteractionsOutcomeReference(s)
β-CyclodextrinVarious bipyridine derivativesHydrophobic interactions, van der Waals forces1:1 inclusion complexes with distinct geometries nih.govresearchgate.net
Cu(II)-bipyridine complexm-Aminobenzoic acidCoordination, Hydrogen bondingRegioselective molecular recognition oup.com
Triptycene-derived macrotricycleParaquat derivatives, PF₆⁻Anion-π interactions, C–H···F hydrogen bondsStable 1:2 host-guest complexes acs.org
Tetranuclear metallacyclesVarious small organic moleculesπ–π stacking, CH-π interactions, Hydrogen bondingAdaptive and selective guest encapsulation acs.org
M₆L₄-type coordination nanocageNeutral organic moleculesShape complementarityShape-selective enclathration of guests u-tokyo.ac.jp

Crystal Engineering Strategies for Tailored Supramolecular Assemblies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. ias.ac.inmdpi.com For bipyridine-based systems, the primary strategy involves exploiting robust and predictable non-covalent interactions, known as supramolecular synthons, to guide the assembly process. rsc.org

Key strategies include:

Synthon-Based Design : The O–H···N interaction between a hydroxyl group and a bipyridine nitrogen is a highly effective supramolecular synthon. By combining bipyridine linkers with molecules containing hydroxyl groups (e.g., dihydroxyarenes), chemists can reliably generate extended networks. mdpi.com Similarly, bifurcated hydrogen bonds can create novel synthons that lead to the formation of molecular chains and tapes. rsc.org

Multi-Component Crystallization : Co-crystallizing bipyridines with other functional molecules is a powerful method to build complex architectures. For example, metalloporphyrins can be assembled into new supramolecular motifs using a combination of axial coordination to bipyridyl ligands and lateral hydrogen bonding. nih.gov

Hierarchical Assembly : The construction of covalent organic frameworks (COFs) with integrated bipyridine units provides a rigid, porous scaffold. These frameworks can then be used to coordinate metal ions or complexes, leading to highly ordered, functional materials for applications like catalysis. nih.gov

Control of Dimensionality : The choice of interacting partners and reaction conditions can be used to control the dimensionality of the final product. The self-assembly of 9,10-Bis(3,5-dihydroxyphenyl)anthracene with different bipyridines has been shown to produce varied structures, including 1D zigzag chains and 2D ladder-like networks, depending on the specific bipyridine used and the involvement of solvent molecules. mdpi.com

Investigation of Non-Covalent Forces in Guiding Self-Organization Processes

While strong hydrogen bonds often dominate self-assembly, a complex interplay of weaker non-covalent forces provides the crucial fine-tuning that directs the final supramolecular architecture. ias.ac.innih.gov The self-organization of molecules like this compound is guided by a hierarchy of these interactions.

Important non-covalent forces include:

Anion-π Interactions : These interactions occur between an anion and the electron-deficient face of a π-system, such as a bipyridinium ring. They have been shown to play a crucial role in stabilizing host-guest complexes in the solid state. acs.org

π-π Stacking : The aromatic rings of bipyridine units can stack on top of each other, an interaction that significantly influences the conformation and packing of molecules in both solution and the solid state. acs.org

C-H···π and C-H···O Interactions : These weaker hydrogen bonds are ubiquitous in organic crystals and play a significant role in stabilizing conformations and guiding the packing of molecules into larger assemblies, such as channel structures. ias.ac.inacs.org

Induced-Dipole Interactions : Also known as London dispersion forces, these are weak, transient interactions that occur between all molecules and are collectively significant in determining the final, most stable packed structure. youtube.com

Halogen Bonding : In substituted bipyridines, interactions involving halogen atoms (e.g., N···Br or O···Br) can introduce new motifs into the supramolecular assembly, altering the packing from 2D layers to 1D chains. mdpi.com

The cumulative effect of these varied and often subtle forces determines the ultimate outcome of the self-organization process, leading to the formation of well-defined and functional supramolecular architectures. nih.gov

Advanced Applications As a Molecular Scaffold or Precursor in Synthetic Research

Utilization in the Construction of Complex Organic Molecules or Bioactive Scaffolds

Bipyridine derivatives are integral precursors in the synthesis of a wide array of valuable substances, including supramolecular structures and biologically active molecules. nih.govpreprints.org The scaffold of 2'-ethoxy-3,3'-bipyridin-2-ol serves as an excellent starting point for building complex molecular architectures. The hydroxyl and ethoxy groups can be modified or used as handles to attach other molecular fragments, enabling the construction of intricate polycyclic and heterocyclic systems. digitellinc.comnih.gov

Research into bipyridine synthesis has led to the creation of important pharmaceutical compounds. For instance, methods like Suzuki coupling have been employed to produce bipyridine-based drugs such as milrinone, a cardiovascular therapeutic. researchgate.netmdpi.com Similarly, Stille coupling has been used to synthesize lavendamycin (B1674582) analogues, which are of interest for their antibiotic properties. preprints.orgmdpi.com The this compound structure provides a robust platform from which analogous, but structurally novel, bioactive agents could be developed. The strategic placement of the ethoxy and hydroxyl groups can influence the molecule's solubility, lipophilicity, and hydrogen-bonding capabilities, which are critical pharmacokinetic properties. This allows for the rational design of new therapeutic candidates by using the bipyridine core to correctly orient functional groups for interaction with biological targets.

Design of Novel Organic Frameworks and Porous Materials based on Bipyridine Building Blocks

The ability of bipyridine units to chelate metal ions has made them a cornerstone in the construction of porous coordination polymers, including Metal-Organic Frameworks (MOFs). cd-bioparticles.net These materials are of immense interest for applications in gas storage, separation, and catalysis. frontiersin.orgnih.gov The this compound compound is an ideal candidate for a "bipyridine block" or linker in the synthesis of such frameworks. cd-bioparticles.netberkeley.edu

When incorporated into a MOF, the bipyridine moiety can coordinate with metal centers, while the ethoxy and hydroxyl functional groups can project into the pores of the framework. mdpi.comnih.gov This functionalization of the pore environment is critical for tuning the material's properties. For example, the hydroxyl group could enhance the selective adsorption of polar molecules like water or carbon dioxide.

Beyond MOFs, bipyridine units are used to construct other porous materials:

Periodic Mesoporous Organosilicas (PMOs): Bipyridine ligands can be incorporated directly into the silica (B1680970) pore walls, creating solid chelating ligands for heterogeneous catalysis. acs.org

Covalent Organic Frameworks (COFs): These are crystalline porous polymers built from organic precursors. Bipyridine-based COFs offer an excellent platform for post-synthetic metalation to install catalytic sites. acs.org

Conjugated Microporous Polymers (CMPs): By reacting bipyridine-dicarbaldehyde precursors with tetraamine (B13775644) linkers, robust CMPs can be formed. These materials can then be coordinated with various transition metals to create potent electrocatalysts for reactions like the hydrogen evolution reaction (HER). acs.org

The structure of this compound allows it to act as a versatile building block for these diverse porous materials, offering a route to frameworks with tailored pore sizes and chemical functionalities.

Role as a Precursor for Advanced Functional Dyes or Fluorescent Probes

Bipyridine complexes and derivatives are renowned for their unique optical and photophysical properties. cd-bioparticles.net The most famous example is tris(bipyridine)ruthenium(II) chloride, a highly luminescent complex used extensively in photochemistry and sensing applications. wikipedia.org The this compound scaffold is a prime candidate for the development of novel functional dyes and fluorescent probes.

The electronic properties of the bipyridine system can be finely tuned by substituents. The electron-donating nature of the ethoxy and hydroxyl groups on the this compound backbone can be combined with electron-withdrawing groups to create "push-pull" systems. nih.gov Such systems often exhibit interesting photophysical behaviors, including aggregation-induced emission (AIE), making them suitable for bioimaging applications, particularly for staining specific cellular components like lipid droplets. nih.gov

Furthermore, substituted bipyridines have been developed as fluorescent indicators for metal ions. nih.gov For example, amino-substituted bipyridines show a significant increase in fluorescence quantum yield upon binding to Zn(II), a crucial ion in many biological processes. nih.gov The chelating nature of the this compound core, combined with its functional groups, could be exploited to design highly selective and sensitive probes for specific analytes through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The inherent polarity and hydrogen-bonding capability of the hydroxyl group could also lead to solvatochromic dyes, where the color of the fluorescence changes with the polarity of the environment.

Development of Advanced Catalytic Scaffolds for Organic Transformations

The bipyridine ligand is a staple in coordination chemistry and catalysis. nih.govresearchgate.net The this compound scaffold can be used to generate both homogeneous and heterogeneous catalysts for a wide range of organic transformations.

In homogeneous catalysis, the compound can be complexed with various transition metals like iridium, ruthenium, or palladium. acs.orgacs.org The resulting metal complexes can catalyze reactions such as C-H activation, borylation, and hydrosilylation. acs.orgacs.org A notable example is the development of bipyridine-based pincer complexes that are highly efficient for the hydrogenation of amides to amines and alcohols under mild conditions. cbseacademic.nic.in

For heterogeneous catalysis, the scaffold can be immobilized onto a solid support or used to build porous catalytic frameworks. rsc.org

Supported Catalysts: The bipyridine unit can be grafted onto materials like silica or clay (e.g., Montmorillonite K10), and then metalated with zinc or manganese to create robust, reusable catalysts for reactions like transesterification. rsc.org

MOF and COF Catalysts: As discussed previously, incorporating the bipyridine unit into MOFs or COFs allows for the creation of single-site solid catalysts. acs.org These materials often show superior activity and stability compared to their homogeneous counterparts due to the isolation of active sites within the framework structure. acs.orgacs.org

The ethoxy and hydroxyl groups of this compound can play a crucial role in modulating the performance of these catalysts by influencing their solubility, electronic properties, and interaction with substrates within the catalytic pocket.

Design of Novel Chiral Auxiliaries or Ligands for Asymmetric Synthesis

The development of chiral ligands is a central goal in synthetic chemistry for controlling the stereochemical outcome of reactions. researchgate.net Bipyridines are among the most versatile ligands used in asymmetric catalysis. chemrxiv.orgchemrxiv.org The structure of this compound is exceptionally well-suited for this purpose due to the phenomenon of atropisomerism. The steric hindrance caused by substituents at the 3 and 3' positions restricts free rotation around the C-C bond linking the two pyridine (B92270) rings, leading to stable, non-superimposable enantiomers (axial chirality). chemrxiv.orgrsc.org

This principle has been successfully applied to create highly effective chiral bipyridine ligands for a variety of metal-catalyzed reactions:

Nickel-Catalyzed Reactions: C₂-symmetric bipyridine-derived N,N'-dioxide ligands have been used in the asymmetric Michael-type Friedel–Crafts alkylation of indoles. rsc.org A different class of chiral bipyridine ligands, SBpy, was developed for the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov

Copper-Catalyzed Reactions: Atropochiral planar bipyridine ligands have proven successful in the copper-catalyzed ring-opening of cyclic diaryliodoniums with bulky secondary amines, achieving high efficiency and stereoselectivity. chemrxiv.orgchemrxiv.org

Iron-Catalyzed Reactions: A chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, a close structural analogue of this compound, has been synthesized and used in iron(II)-catalyzed asymmetric thia-Michael reactions. rsc.org

The this compound scaffold is a promising precursor for a new class of atropisomeric ligands. The hydroxyl group provides a handle for further derivatization or can participate directly in catalysis through hydrogen bonding to the substrate, while the ethoxy group can fine-tune the steric and electronic environment of the catalytic pocket. The synthesis of enantiopure forms, potentially through chemoenzymatic methods or chiral resolution, would yield powerful new tools for asymmetric synthesis. nih.gov

Future Directions and Emerging Research Avenues for 2 Ethoxy 3,3 Bipyridin 2 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical hurdle for many promising compounds. For substituted bipyridinols like 2'-ethoxy-3,3'-bipyridin-2-ol, traditional batch synthesis methods can be inefficient and difficult to scale. Flow chemistry and automated synthesis platforms offer a transformative solution to these challenges.

Flow chemistry, where reactions are run in continuous-flow reactors, provides numerous advantages over batch processing. These include enhanced heat and mass transfer, improved reaction control, increased safety for handling hazardous intermediates, and the potential for higher yields and purity. For the synthesis of this compound, which likely involves multi-step cross-coupling reactions, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time at each step. This level of control is crucial for minimizing side reactions and optimizing the yield of the target molecule.

Automated synthesis platforms, integrated with flow reactors, can further accelerate the production and derivatization of this compound. These systems can perform sequential reactions, purifications, and analyses with minimal human intervention. This not only increases throughput but also allows for the rapid generation of a library of derivatives for screening purposes. The combination of these technologies is poised to make the scalable production of complex bipyridinols economically viable.

ParameterBatch SynthesisFlow Chemistry & Automated Synthesis
ScalabilityDifficult, requires process re-optimizationEasier, achieved by running for longer times or using parallel reactors
SafetyHigher risk with exothermic reactions and hazardous reagentsImproved, smaller reaction volumes and better heat dissipation
ControlLimited control over reaction parametersPrecise control over temperature, pressure, and residence time
ReproducibilityCan vary between batchesHigh, due to consistent reaction conditions

Exploration of Bio-orthogonal Chemistry Applications for Molecular Probes (conceptual)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized our ability to study biomolecules in their natural environment. The development of molecular probes that can participate in such reactions is a key area of research.

Conceptually, this compound could be developed into a valuable molecular probe. Its bipyridine core is a well-known metal-chelating moiety, which could be used to sense metal ions in biological systems. To make it bio-orthogonally active, the molecule would need to be functionalized with a "chemical reporter" group, such as an azide (B81097) or a strained alkyne, which can undergo "click" reactions. nih.govescholarship.org

For instance, the hydroxyl group on the this compound could be modified to incorporate a terminal alkyne. This alkyne-tagged molecule could then be introduced into a biological system. A separate probe, carrying an azide group and a fluorescent reporter, could then be added. The alkyne and azide would selectively react via a copper-catalyzed or strain-promoted cycloaddition, effectively "clicking" the fluorescent tag onto the bipyridinol. nih.gov This would allow for the visualization and tracking of the molecule's interactions within a cell.

Potential in Advanced Materials Science beyond Direct Property Listing

The application of bipyridine-containing compounds in materials science is well-established, particularly in the formation of coordination polymers and supramolecular assemblies. wikipedia.org The specific structure of this compound offers intriguing possibilities for the creation of novel materials with advanced properties.

The presence of both a chelating bipyridine unit and a hydrogen-bonding hydroxyl group allows for the formation of complex, multi-dimensional structures. The bipyridine can coordinate to metal centers, forming the backbone of a coordination polymer, while the hydroxyl group can form hydrogen bonds with adjacent molecules, leading to a higher-ordered supramolecular architecture. The ethoxy group can also influence the solubility and packing of the resulting material.

Potential applications for such materials include:

Luminescent Sensors: The coordination of different metal ions to the bipyridine core could result in unique photoluminescent properties, leading to materials that can selectively detect specific metal ions.

Porous Materials: The self-assembly of this compound with metal ions could create porous metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Chiral Materials: If a chiral derivative of this compound is used, it could lead to the formation of chiral materials with applications in asymmetric catalysis and enantioselective separations.

Interdisciplinary Research with Theoretical Physics and Data Science for Predictive Modeling

The integration of computational methods with experimental chemistry is a powerful approach for accelerating discovery. Theoretical physics, through quantum mechanical calculations like Density Functional Theory (DFT), and data science, through machine learning and artificial intelligence, can provide deep insights into the properties and reactivity of molecules like this compound.

DFT calculations can be used to predict a wide range of properties, including:

Molecular Geometry: Determining the most stable conformation of the molecule.

Electronic Structure: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Data science and machine learning models can be trained on existing chemical data to predict the properties and activities of new compounds. nih.govnih.govarxiv.org For this compound, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of its derivatives. arxiv.org This would involve generating a library of virtual derivatives and using the model to identify the most promising candidates for synthesis and testing, thereby saving significant time and resources. youtube.com

Q & A

Q. What are the primary synthetic routes for preparing 2'-ethoxy-3,3'-bipyridin-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of bipyridine derivatives like this compound typically involves coupling reactions (e.g., Suzuki-Miyaura) to link pyridine rings. Key steps include:

  • Pre-functionalization : Introduce halogen or boronic acid groups to pyridine precursors (e.g., bromination or iodination at specific positions) .
  • Coupling Conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF) under reflux. Ethoxy group stability requires inert atmospheres to prevent oxidation .
  • Post-functionalization : Hydroxyl groups may be protected (e.g., silylation) before coupling, then deprotected .
    Optimization : Higher yields (>70%) are achieved with excess boronic acid (1.2–1.5 eq.), controlled pH (~8–9), and low moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyridine protons appear as doublets (δ 7.5–8.5 ppm).
    • Ethoxy groups show a triplet (δ ~1.3–1.5 ppm for CH₃) and quartet (δ ~3.5–4.0 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular ion (e.g., [M+H]⁺ for C₁₂H₁₂N₂O₂: calculated 240.0899) .
  • IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and C-O ether bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. What are the mechanistic implications of the ethoxy and hydroxyl substituents on the electronic properties of this compound in catalytic or biological systems?

Methodological Answer:

  • Electronic Effects :
    • Ethoxy groups act as electron donors via resonance, increasing electron density on the pyridine ring, which enhances coordination to metal catalysts or biological targets .
    • Hydroxyl groups can form hydrogen bonds, influencing solubility and binding affinity (e.g., kinase inhibition via H-bonding with ATP-binding pockets) .
  • Experimental Validation :
    • Cyclic voltammetry to measure redox potentials.
    • DFT calculations to map electrostatic potential surfaces .

Q. How can researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?

Methodological Answer:

  • Protocol :
    • Incubate the compound in buffers (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
    • Assess hydrolysis products (e.g., 3,3'-bipyridin-2-ol) using LC-MS .
  • Kinetic Analysis :
    • Pseudo-first-order rate constants (k) calculated from ln[C] vs. time plots.
    • Half-life (t₁/₂ = ln2/k) predicts in vivo stability .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different experimental models?

Methodological Answer:

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ values) using identical cell lines (e.g., HEK293 vs. HeLa) .
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Metabolic Stability : Compare hepatic microsome half-lives (human vs. rodent) to explain species-specific discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.